N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring fused thiazolo[3,2-a]pyrimidine and 1,3,4-thiadiazole rings. The cyclopropyl substituent on the thiadiazole ring and the carboxamide group at position 6 of the pyrimidine core are critical to its structural uniqueness. This compound is synthesized via condensation reactions involving ethyl carboxylate precursors and amines, as demonstrated in analogous syntheses of thiadiazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S2/c18-8(14-11-16-15-9(21-11)6-1-2-6)7-5-13-12-17(10(7)19)3-4-20-12/h3-6H,1-2H2,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQESUSRNWLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CN=C4N(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in an ethanol solvent at room temperature. This method is advantageous due to its rapid synthesis, mild reaction conditions, and high yield of products (90-97%) within a short reaction time (25-30 minutes) .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts such as vanadium oxide loaded on fluorapatite. This catalyst system is robust and sustainable, providing excellent activity for the synthesis of novel thiadiazolo and thiazolopyrimidine derivatives. The use of green solvents and easy work-up procedures further enhances the industrial applicability of this method .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production and potentially treat hyperpigmentation disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiadiazolo-Pyrimidine Derivatives
The compound shares core structural motifs with other thiadiazolo-pyrimidine derivatives. For example, 2-R-5-oxo-5H-6-carboxamide-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine () differs primarily in the substituents at the thiadiazole (R group vs. cyclopropyl) and pyrimidine (phenyl vs. carboxamide) positions. The cyclopropyl group in the target compound likely enhances steric hindrance and metabolic stability compared to simpler alkyl or aryl substituents .
Heterocyclic Carboxamides with Bioactive Potential
Compounds such as 573931-20-1/5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine () feature triazolo-pyrimidine cores instead of thiadiazolo-pyrimidine systems. While both classes exhibit fused heterocycles, the replacement of sulfur with nitrogen in the triazole ring may alter electronic properties, solubility, and binding affinities in biological targets .
Hydrogen-Bonding Patterns and Crystallinity
The carboxamide group in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and solubility. Bernstein et al.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis mirrors methods used for analogous thiadiazolo-pyrimidines, but the cyclopropyl group introduces challenges in regioselectivity, requiring optimized reaction conditions .
- Bioactivity Hypotheses : Compared to triazolo-pyrimidines (e.g., 573931-20-1), the sulfur-rich thiadiazolo-thiazolopyrimidine core may confer stronger electrophilic character, enhancing interactions with biological thiols or metal ions .
- Crystallographic Analysis : SHELX software () is widely employed for resolving complex heterocyclic structures, suggesting its utility in determining the target compound’s crystal packing and hydrogen-bonding networks .
Biological Activity
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings and case studies to provide an overview of the biological activity associated with this compound.
Structural Overview
The compound features a complex structure comprising a thiadiazole ring fused with a thiazolo-pyrimidine moiety. Its molecular formula is , and it has a molecular weight of 347.4 g/mol . The presence of the cyclopropyl group enhances its structural diversity and may influence its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and thiazolo-pyrimidine structures often exhibit significant antimicrobial activity. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, electron-withdrawing groups have been linked to enhanced antimicrobial effects .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D-4 | Staphylococcus aureus | 10 |
| Compound D-20 | Escherichia coli | 15 |
| N-[(2Z)-5-cyclopropyl...] | Pseudomonas aeruginosa | 12 |
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. The compound has demonstrated cytotoxic effects on several cancer cell lines, including colon cancer (HT-29) and leukemia (K562) cells . The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications in the substituents on the thiadiazole ring can significantly impact the biological activity. For example, introducing electron-donating groups at specific positions can enhance anticancer and antioxidant activities .
Case Studies
- Antimicrobial Efficacy : A study focusing on various thiadiazole derivatives revealed that those with halogen substitutions exhibited superior antimicrobial properties against resistant strains of bacteria. The compound's ability to disrupt bacterial cell walls was noted as a key mechanism .
- Cytotoxicity Assessment : In vitro studies conducted on HT-29 and K562 cell lines demonstrated that N-[(2Z)-5-cyclopropyl...] induced apoptosis through the activation of caspase pathways. The results indicated a promising therapeutic index for further development in cancer treatment .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
Answer:
The synthesis typically involves multi-step heterocyclic reactions. A key step is the condensation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives with activated carbonyl intermediates, such as 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid esters. Cyclization under basic conditions (e.g., triethylamine) or thermal activation is critical for forming the thiadiazolylidene moiety. Spectroscopic characterization (NMR, IR, and mass spectrometry) confirms regioselectivity and purity .
Advanced: How can crystallographic data resolve ambiguities in the stereochemical assignment of the (2Z)-configuration in the thiadiazolylidene moiety?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical determination. For example, SHELX software (e.g., SHELXL for refinement) can model the electron density map to confirm the (2Z)-configuration. Key parameters include torsion angles (e.g., C–N–C–S dihedral angles) and hydrogen-bonding patterns, which stabilize the planar geometry of the thiadiazolylidene ring. Graph set analysis (as per Etter’s formalism) further validates intermolecular interactions influencing the crystal packing .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl CH2 groups at δ ~1.0–1.5 ppm) and carbonyl carbons (δ ~160–180 ppm).
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C=N vibrations (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the fused thiazolo-pyrimidine core .
Advanced: How can computational methods address contradictions between experimental and theoretical NMR chemical shifts?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts for comparison with experimental data. Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering in solution). For instance, ring puckering coordinates (Cremer-Pople parameters) can model non-planar conformations in solution versus the solid state. Adjusting solvent models (e.g., PCM for DMSO) improves agreement .
Basic: What are the common impurities observed during synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted starting materials (e.g., residual amines) or over-alkylated intermediates.
- Mitigation : Chromatographic purification (e.g., silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures. LC-MS monitoring ensures intermediate purity before cyclization .
Advanced: How can QSAR models guide the optimization of bioactivity for derivatives of this compound?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond acceptor/donor counts. For example, a kernel partial least squares (KPLS) regression model (Table 1) correlates structural features (e.g., cyclopropyl substituents) with anti-GBM activity. Key findings:
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
Ethanol/water (7:3 v/v) at 60°C provides high-purity crystals. Slow cooling (0.5°C/min) minimizes solvent inclusion. For X-ray-quality crystals, vapor diffusion (e.g., ether into DCM solution) is effective .
Advanced: How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and reactivity?
Answer:
Etter’s graph set analysis identifies recurring motifs (e.g., R₂²(8) rings from N–H···O=C interactions). These networks stabilize the Z-configuration and reduce susceptibility to hydrolysis. Thermal analysis (TGA/DSC) correlates lattice energy with decomposition temperatures (~220°C) .
Advanced: What mechanistic insights explain the regioselectivity of the cyclopropane substitution in the thiadiazole ring?
Answer:
DFT studies show that cyclopropyl groups stabilize the thiadiazolylidene via hyperconjugation (σ→π* interactions). Transition state analysis (IRC calculations) reveals lower activation energy for 5-cyclopropyl substitution versus 4-position, due to reduced steric hindrance from the pyrimidine ring .
Basic: How is the purity of the final compound validated before biological testing?
Answer:
- HPLC : ≥95% purity with a C18 column (ACN/water gradient, UV detection at 254 nm).
- Elemental Analysis : Matches theoretical C, H, N, S content within ±0.4%.
- Melting Point : Sharp range (e.g., 198–200°C) confirms homogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
